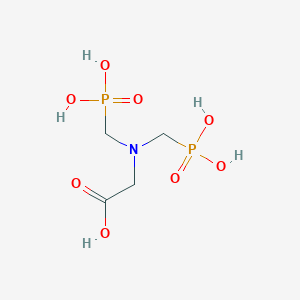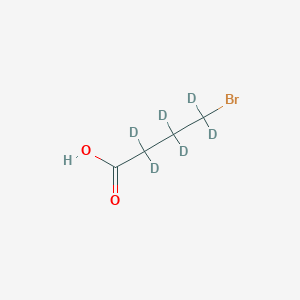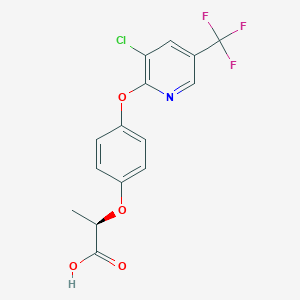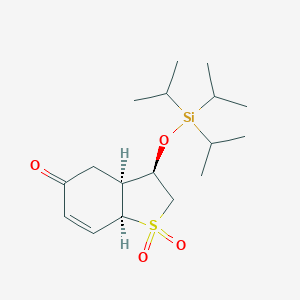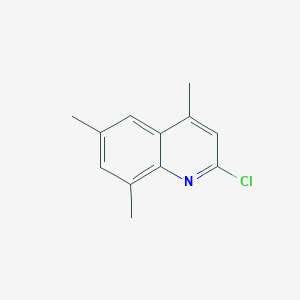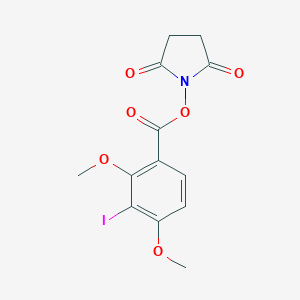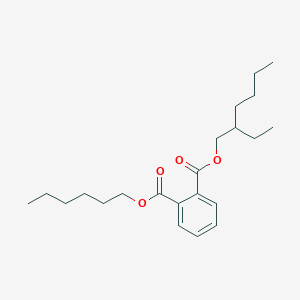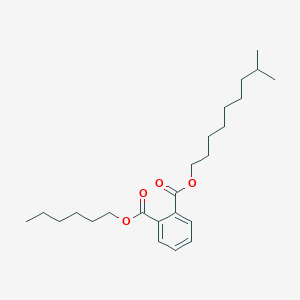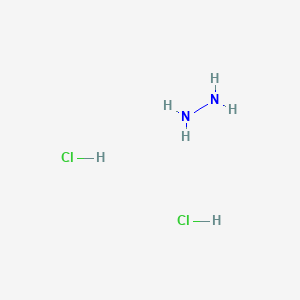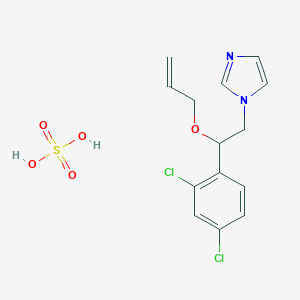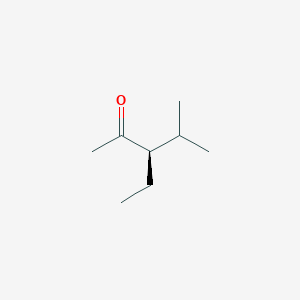
(3R)-3-Ethyl-4-methylpentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Ethyl-4-methylpentan-2-one, also known as Leptospermone, is a natural compound that is found in the essential oils of various plants. It has gained significant attention in recent years due to its potential as a therapeutic agent in various fields of research.
作用机制
The exact mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various diseases. It has also been found to activate various antioxidant enzymes, which help to neutralize harmful free radicals in the body.
生化和生理效应
(3R)-3-Ethyl-4-methylpentan-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects, which help to reduce oxidative stress and inflammation in the body. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its natural origin. It is extracted from plants, which makes it a safer alternative to synthetic compounds. Additionally, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new therapeutics. However, one of the main limitations of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
未来方向
There are various future directions for the research of (3R)-3-Ethyl-4-methylpentan-2-one. One potential direction is the development of new therapeutics for the treatment of various diseases. It has been found to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of new methods for the synthesis and purification of (3R)-3-Ethyl-4-methylpentan-2-one. This could help to improve the efficiency and yield of the extraction process. Additionally, further research is needed to fully understand the mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one and its potential therapeutic applications.
Conclusion:
In conclusion, (3R)-3-Ethyl-4-methylpentan-2-one is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to its use in lab experiments, its natural origin and low toxicity profile make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of (3R)-3-Ethyl-4-methylpentan-2-one involves the isolation of the compound from the essential oils of various plants. One of the most common methods of extraction is steam distillation. The essential oils are subjected to steam, which causes the oils to evaporate. The vapors are then condensed, and the resulting liquid is collected. The liquid is then subjected to various purification methods, such as column chromatography, to isolate the (3R)-3-Ethyl-4-methylpentan-2-one.
科学研究应用
(3R)-3-Ethyl-4-methylpentan-2-one has been extensively researched for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
125873-76-9 |
|---|---|
产品名称 |
(3R)-3-Ethyl-4-methylpentan-2-one |
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
(3R)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1 |
InChI 键 |
KNCSWJHMGRXEDN-MRVPVSSYSA-N |
手性 SMILES |
CC[C@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
规范 SMILES |
CCC(C(C)C)C(=O)C |
同义词 |
2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



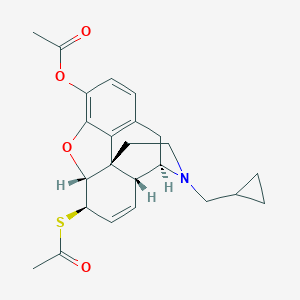
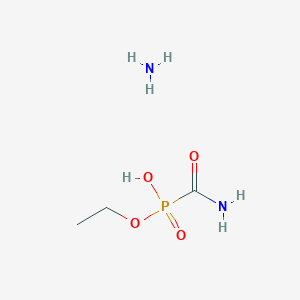
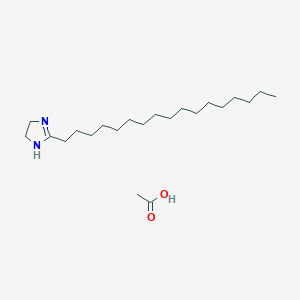
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
